

Uprosertib Dosing regimens in Mouse Models

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Compound Focus: Uprosertib

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Dosing Regimen	Cancer Model	Key Findings / Context	Source / Citation
100 mg/kg, oral, once daily	Rhabdomyosarcoma (RMS) Patient-Derived Xenografts (PDX)	Significant antitumor effect, achieving tumor eradication in some animals. [1]	
100 mg/kg, oral, once daily	In-house prostate cancer (LNCaP) xenografts	Modeled in a machine learning drug response prediction study. [2]	
10 µM (In Vitro)	HCT116 and LS174T colon cancer cells	Used to study lactic acidosis-induced resistance mechanisms. [3]	
50 mg/kg (proposed for combo)	Solid Tumors (Clinical Trial Translation)	This dose, in combination with trametinib, was tested in a human clinical trial but was poorly tolerated. [4]	

Detailed Experimental Protocols

To help you implement these dosing regimens in your research, here are the detailed methodologies from the cited studies.

Protocol 1: Monotherapy in Rhabdomyosarcoma PDX Models

This protocol is adapted from the study that demonstrated a significant antitumor effect with 100 mg/kg **uprosertib**. [1]

- **Animal Model:** Immune-suppressed mice implanted with fusion-negative rhabdomyosarcoma (FN-RMS) patient-derived xenografts (PDXs).
- **Dosing Formulation:** The specific formulation used in the study was not detailed but was administered orally.
- **Dosing Schedule:** 100 mg/kg, administered orally, once daily.
- **Treatment Initiation:** Treatment began once the tumors reached a volume of 100–350 mm³.
- **Treatment Duration:** The mice were treated for a continuous period of two weeks.
- **Efficacy Assessment:** Tumor volume was monitored and compared to vehicle-treated control groups. The study reported a significant anti-tumor effect and even tumor eradication in some animals. [1]

Protocol 2: In Vitro Studies on Resistance Mechanisms

This methodology focuses on treating cancer cells in culture to investigate resistance, which often informs subsequent in vivo experiments. [3]

- **Cell Lines:** Human colon cancer cell lines HCT116 and LS174T.
- **Compound:** **Uprosertib** (sourced from Selleckchem).
- **Dosing Concentration:** Cells were treated with **uprosertib** at concentrations of 5 μM or 10 μM.
- **Experimental Context:** The study specifically investigated how lactic acidosis (supplementing the medium with 10-20 mM lactic acid) confers resistance to **uprosertib**. Cells were pre-adapted to lactic acid to reduce stress.
- **Assessment:** Cell survival was measured using Sulforhodamine B (SRB) assays, and apoptosis was quantified using Caspase-Glo 3/7 assays. [3]

Critical Considerations for Your Research

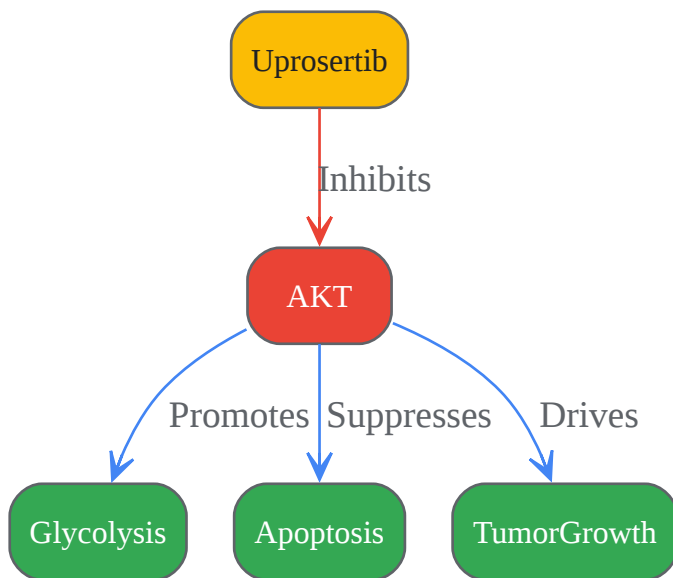
When designing your experiments, it is crucial to consider the following insights from the literature:

- **Dosing in Combination Therapies:** The combination of **uprosertib** with other targeted agents, such as the MEK inhibitor trametinib, has proven challenging. A phase I clinical trial found that continuous dosing of trametinib (1.5 mg QD) with **uprosertib** (50 mg QD) was poorly tolerated in humans, with

diarrhea and rash as dose-limiting toxicities. [4] This suggests that combination regimens in mice may require lower doses or intermittent scheduling to be tolerable.

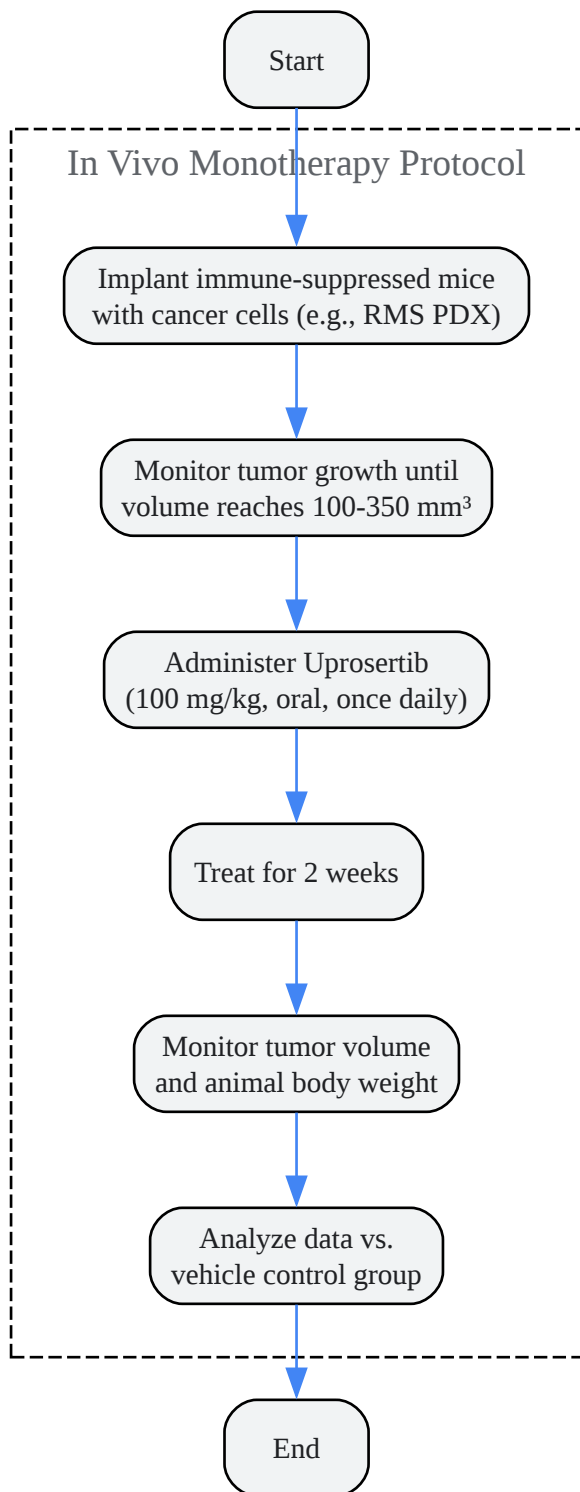
- **Mechanism of Resistance:** Be aware that the tumor microenvironment can significantly impact **uprosertib**'s efficacy. Research shows that **lactic acidosis**—a condition common in solid tumors—can induce resistance to **uprosertib** by providing cancer cells with lactate as an alternative energy source. [3] This factor should be considered when choosing or characterizing your mouse model.

To help visualize the context of **uprosertib**'s mechanism and the experimental workflow, the following diagrams are provided.



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Uprosertib inhibits the AKT signaling pathway



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Workflow for in vivo efficacy testing

Important Notes and Gaps in the Literature

- **Formulation Details:** The exact formulation of **uprosertib** used for oral gavage in the mouse studies (e.g., the vehicle solution) is not explicitly detailed in the provided search results and may need to be sourced from the original publications or patent literature.
- **Pharmacokinetic Data:** Specific pharmacokinetic parameters from these mouse models, such as peak plasma concentration (Cmax) and half-life, are not provided in the available excerpts.

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References

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2. Gene expression based inference of cancer drug sensitivity [nature.com]
3. Lactic acidosis induces resistance to the pan-Akt inhibitor ... [nature.com]
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